1-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-4-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, a fused heterocyclic system integrating thiophene, triazole, and pyrimidine rings. Key substituents include:
- A thioether group at position 1, linked to a 3,4-dihydroisoquinoline moiety via a 2-oxoethyl spacer.
- A tetrahydrofuran-2-ylmethyl group at position 4.
While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes involve:
Properties
IUPAC Name |
12-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S2/c29-19(26-9-7-15-4-1-2-5-16(15)12-26)14-33-23-25-24-22-27(13-17-6-3-10-31-17)21(30)20-18(28(22)23)8-11-32-20/h1-2,4-5,8,11,17H,3,6-7,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEPZZZASWZMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Comparable Heterocyclic Compounds
Key Observations :
- The target compound’s thieno-triazolo-pyrimidinone core distinguishes it from thieno-pyridinones (e.g., ) and imidazo-quinazolinones (). The triazole ring may enhance π-π stacking interactions in biological targets .
- The 3,4-dihydroisoquinoline substituent is unique compared to the 4-chlorophenyl group in , suggesting divergent binding affinities (e.g., isoquinoline’s planar structure vs. chlorophenyl’s hydrophobicity).
- The tetrahydrofuran-2-ylmethyl group could improve solubility relative to purely aromatic substituents (e.g., phenyl groups in ) .
Key Observations :
- The target compound’s synthesis may parallel ’s use of thiourea and acetic acid for cyclization .
- highlights DFT-NMR for structural validation, a method applicable to confirm the target’s tautomeric forms (e.g., thioether vs. thiol configurations) .
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted Properties via Similarity Indexing (cf. )
Key Observations :
- The target’s higher molecular weight and polar surface area compared to SAHA (a known HDAC inhibitor) suggest reduced blood-brain barrier permeability but improved target specificity .
- The thioether and tetrahydrofuran groups may enhance metabolic stability relative to compounds with ester linkages (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
